molecular formula C10H20S10 B14269405 1,2,5,6,9,10,13,14,17,18-Decathiacycloeicosane CAS No. 183900-33-6

1,2,5,6,9,10,13,14,17,18-Decathiacycloeicosane

Cat. No.: B14269405
CAS No.: 183900-33-6
M. Wt: 460.9 g/mol
InChI Key: OENBGZKTHVSLBN-UHFFFAOYSA-N
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Description

1,2,5,6,9,10,13,14,17,18-Decathiacycloeicosane is a sulfur-containing macrocyclic compound Macrocyclic compounds are known for their large ring structures, which often impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5,6,9,10,13,14,17,18-Decathiacycloeicosane typically involves the formation of the macrocyclic ring through a series of cyclization reactions. Common synthetic routes may include:

    Thiol-ene Reactions: Utilizing thiol and alkene precursors under UV light or radical initiators to form the sulfur-containing ring.

    Cyclization of Dithiols: Using dithiols and appropriate linking agents to form the macrocyclic structure.

Industrial Production Methods

Industrial production of such macrocyclic compounds may involve:

    Batch Processes: Conducting the synthesis in a controlled batch reactor to ensure high purity and yield.

    Continuous Flow Processes: Utilizing continuous flow reactors for large-scale production, which can offer advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2,5,6,9,10,13,14,17,18-Decathiacycloeicosane can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the sulfur atoms can lead to the formation of thiols or other reduced sulfur species.

    Substitution: The compound can participate in substitution reactions where sulfur atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, disulfides.

    Substitution Products: Halogenated derivatives, functionalized macrocycles.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry, catalysis, and as a building block for more complex molecules.

    Medicine: Investigated for its antimicrobial properties and potential use in pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,2,5,6,9,10,13,14,17,18-Decathiacycloeicosane involves its interaction with molecular targets through its sulfur atoms. These interactions can include:

    Coordination with Metal Ions: Forming stable complexes with metal ions, which can be used in catalysis and material science.

    Redox Reactions: Participating in redox reactions due to the presence of multiple sulfur atoms, which can undergo oxidation and reduction.

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10,13,16-Hexaoxacyclooctadecane (Crown Ether): Known for its ability to complex with metal ions.

    1,2,5,6,9,10-Hexathiacyclododecane: A smaller sulfur-containing macrocycle with similar reactivity.

Properties

CAS No.

183900-33-6

Molecular Formula

C10H20S10

Molecular Weight

460.9 g/mol

IUPAC Name

1,2,5,6,9,10,13,14,17,18-decathiacycloicosane

InChI

InChI=1S/C10H20S10/c1-2-12-14-5-6-16-18-9-10-20-19-8-7-17-15-4-3-13-11-1/h1-10H2

InChI Key

OENBGZKTHVSLBN-UHFFFAOYSA-N

Canonical SMILES

C1CSSCCSSCCSSCCSSCCSS1

Origin of Product

United States

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